N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide
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Overview
Description
N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzodiazole ring fused with a chromene moiety, linked through a hydrazone bond to a benzohydrazide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide typically involves the condensation of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one with benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone bond to an amine.
Substitution: The benzodiazole and chromene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the chromene and benzodiazole rings.
Reduction: Amino derivatives resulting from the reduction of the hydrazone bond.
Substitution: Various substituted benzodiazole and chromene derivatives.
Scientific Research Applications
N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is unique due to its combined benzodiazole and chromene structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile ligand in coordination chemistry and its efficacy in biological applications compared to other similar compounds.
Properties
IUPAC Name |
N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-22(15-8-2-1-3-9-15)26-27-23-17(14-16-10-4-7-13-20(16)29-23)21-24-18-11-5-6-12-19(18)25-21/h1-14H,(H,24,25)(H,26,28)/b27-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJOFPOGWQEQJE-SLEBQGDGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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